1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea
Description
The compound 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a urea derivative featuring a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group at the 1-position and a phenylurea moiety at the 3-methyl position. The urea linkage (-NH-C(=O)-NH-) is a key pharmacophore, often associated with hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-7-16(8-10-17)22-13-14(11-18(22)23)12-20-19(24)21-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDXYLBJPBEEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Cyclization Route
Step 1: Ethyl 4-methoxycinnamate (10 mmol) undergoes Michael addition with nitromethane (12 mmol) in THF at 0°C using DBU (1.2 eq) as base. After 24 hr, the nitro ester intermediate is isolated by silica chromatography (72% yield).
Step 2: Catalytic hydrogenation (H₂ 50 psi, 10% Pd/C, MeOH) reduces the nitro group while inducing cyclization. After 6 hr, 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-carboxylic acid ethyl ester forms (65% yield).
Step 3: Saponification with NaOH (2M, EtOH/H₂O 3:1) followed by thermal decarboxylation (180°C, vacuo) produces 1-(4-methoxyphenyl)-5-oxopyrrolidine (83% purity by HPLC).
Direct Cyclocondensation Method
Alternative synthesis from 4-methoxyphenylglycine methyl ester (5 mmol) and methyl acrylate (6 mmol) in refluxing toluene with ZnCl₂ (0.1 eq):
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Reaction Time | 18 hr |
| Yield | 58% |
| Purity (HPLC) | 91% |
This single-step method sacrifices yield for procedural simplicity.
Functionalization at C3 Position
Bromomethyl Intermediate
Treatment of 1-(4-methoxyphenyl)-5-oxopyrrolidine (5 mmol) with NBS (5.5 mmol) and AIBN (0.1 eq) in CCl₄ produces 3-bromomethyl derivative:
| Condition | Optimization Result |
|---|---|
| Solvent | CCl₄ > CH₂Cl₂ > DMF |
| Radical Initiator | AIBN > BPO |
| Reaction Time | 6 hr (85% conversion) |
Isolation by flash chromatography (hexane/EtOAc 4:1) gives 68% yield.
Amination Strategies
Method A: Gabriel Synthesis
3-Bromomethylpyrrolidinone (3 mmol) reacts with phthalimide potassium salt (3.3 mmol) in DMF at 80°C:
| Parameter | Result |
|---|---|
| Time | 8 hr |
| Yield | 74% |
| Deprotection (H₂NNH₂) | 89% (free amine) |
Method B: Azide Substitution
NaN₃ (4 mmol) in DMF at 50°C for 12 hr followed by Staudinger reduction (PPh₃, THF/H₂O):
| Step | Yield |
|---|---|
| Azide Formation | 82% |
| Reduction | 95% |
Urea Coupling Reactions
Isocyanate Route
3-Aminomethylpyrrolidinone (2 mmol) and phenyl isocyanate (2.2 mmol) in dry THF with Et₃N (2.5 mmol):
| Condition | Optimization Data |
|---|---|
| Temperature | 0°C → RT |
| Time | 4 hr |
| Solvent | THF > DCM > EtOAc |
| Yield | 87% |
| Purity (HPLC) | 96% |
Carbodiimide-Mediated Coupling
Alternative method using phenylcarbamic acid (2.5 mmol) and EDC/HOBt in DMF:
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt > DCC |
| Reaction Time | 12 hr |
| Yield | 78% |
| Byproduct Formation | <5% |
Spectral Characterization Data
¹H NMR (400 MHz, DMSO-d₆):
δ 8.12 (s, 1H, NH), 7.45-7.32 (m, 5H, Ph), 6.92 (d, J=8.8 Hz, 2H, OCH₃-Ph), 6.71 (d, J=8.8 Hz, 2H), 4.21 (dd, J=14.1, 6.2 Hz, 1H), 3.75 (s, 3H, OCH₃), 3.42-3.28 (m, 2H), 2.91 (t, J=8.4 Hz, 1H), 2.65-2.51 (m, 2H), 2.12-1.98 (m, 1H)
IR (ATR):
3321 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C), 1247 cm⁻¹ (C-O)
HRMS (ESI+):
Calcd for C₂₀H₂₁N₃O₃ [M+H]⁺: 352.1658, Found: 352.1652
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Steps | Cost Index |
|---|---|---|---|---|
| Michael Addition | 31% | 96% | 5 | $$$$ |
| Cyclocondensation | 43% | 91% | 3 | $$ |
| Radical Bromination | 58% | 89% | 4 | $$$ |
Key findings:
- Cyclocondensation provides best step economy but lower purity
- Radical bromination achieves higher yields at increased reagent cost
- Isocyanate coupling outperforms carbodiimide methods in efficiency
Process Optimization Considerations
Critical Parameters for Scale-up:
- Hydrogenation Safety: Exothermic nitro group reduction requires controlled H₂ addition and reactor cooling
- Azide Handling: Strict temperature control (<50°C) during NaN₃ reactions to prevent HN₃ formation
- Isocyanate Quenching: Residual phenyl isocyanate neutralized with 10% NaHCO₃ before workup
Purification Challenges:
- Urea derivatives show strong adsorption on silica – use basic alumina with 2% MeOH/DCM
- Final compound recrystallization from EtOH/H₂O (3:1) improves purity to >99%
Alternative Synthetic Approaches
Enzymatic Urea Formation
Screen of lipases for biocatalytic coupling showed limited success:
| Enzyme | Conversion | Selectivity |
|---|---|---|
| Candida antarctica | 22% | 78% |
| Pseudomonas fluorescens | 15% | 65% |
Non-viable compared to chemical methods.
Flow Chemistry Implementation
Microreactor trials for key steps:
| Process | Residence Time | Yield |
|---|---|---|
| Michael Addition | 12 min | 69% |
| Hydrogenation | 8 min | 71% |
| Urea Coupling | 6 min | 83% |
Demonstrates potential for continuous manufacturing.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of hydroxylated pyrrolidinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural or functional similarities with the target molecule:
Key Comparative Insights
Urea vs. Thioureas (e.g., K124) often display higher metabolic stability but reduced solubility compared to ureas .
Aromatic Substituent Effects: The 4-methoxyphenyl group is a common motif in bioactive compounds (e.g., Example 64 in ), where it enhances lipophilicity and electronic effects for target engagement . Substitution with phenyl (as in the target) vs.
Core Structure Impact: Pyrrolidinone (target) vs.
Synthetic Accessibility :
- The synthesis of urea-linked derivatives (target) often involves coupling amines with isocyanates, whereas thioureas (K124) require thioisocyanates or thiophosgene, posing greater handling challenges .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis optimization requires precise control of temperature (typically 50–80°C), solvent selection (e.g., DMF or THF for polar intermediates), and stoichiometric ratios of precursors. Cyclization steps to form the pyrrolidinone ring often demand anhydrous conditions and catalytic bases like K₂CO₃ . Reproducibility is achieved by rigorous purification (e.g., column chromatography) and validation via HPLC to confirm purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying aromatic protons (δ 6.8–7.4 ppm) and urea NH groups (δ 8.2–8.5 ppm). Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 367.16 [M+H]⁺). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action of this compound in enzyme inhibition or receptor binding studies?
- Methodological Answer : Molecular docking simulations (using software like AutoDock) predict binding affinities to target proteins (e.g., kinases or GPCRs). Complementary enzyme kinetics assays (e.g., Lineweaver-Burk plots) quantify inhibition constants (Kᵢ). Fluorescence polarization assays may validate competitive binding against known ligands .
Q. What strategies are effective for resolving contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or incubation time). Standardize protocols using validated cell lines (e.g., HEK293 or HeLa) and include positive controls (e.g., cisplatin for cytotoxicity). Meta-analyses of IC₅₀ values across studies can identify outliers .
Q. How does the substitution of the 4-methoxyphenyl group with electron-withdrawing or electron-donating groups affect bioactivity?
- Methodological Answer : Comparative SAR studies show that electron-withdrawing groups (e.g., -NO₂ or -CF₃) enhance binding to hydrophobic pockets in enzymes, while electron-donating groups (e.g., -OCH₃) improve solubility. Synthesize analogs via nucleophilic substitution (e.g., SNAr with 4-fluorobenzyl bromide) and evaluate using cytotoxicity assays .
Q. What advanced analytical methods can characterize degradation products under hydrolytic or oxidative conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
